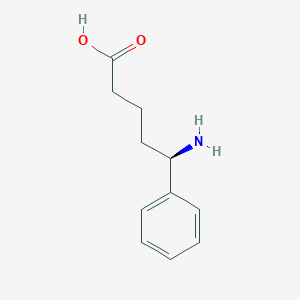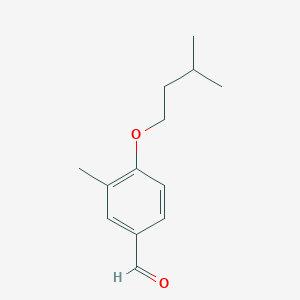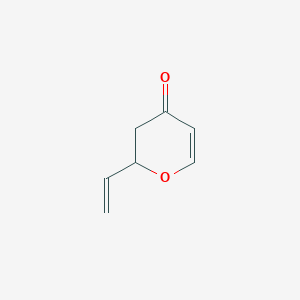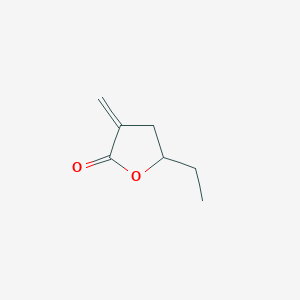
Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-
Overview
Description
Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- is an organic compound with the molecular formula C8H7IO3 It is characterized by the presence of an ethanone group attached to a phenyl ring substituted with hydroxyl groups at positions 3 and 5, and an iodine atom at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- typically involves the iodination of a precursor compound followed by the introduction of the ethanone group. One common method involves the use of 3,5-dihydroxyacetophenone as the starting material. The iodination is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of deiodinated phenyl ethanone.
Substitution: Formation of substituted phenyl ethanone derivatives.
Scientific Research Applications
Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- involves its interaction with specific molecular targets. The hydroxyl groups and iodine atom play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing their biological activity. Additionally, the phenyl ring provides a hydrophobic surface that can interact with hydrophobic regions of proteins or other biomolecules.
Comparison with Similar Compounds
Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- can be compared with other similar compounds such as:
Ethanone, 1-(3,5-dihydroxyphenyl)-: Lacks the iodine atom, resulting in different reactivity and biological properties.
Ethanone, 1-(4-iodophenyl)-: Lacks the hydroxyl groups, affecting its ability to form hydrogen bonds and its overall reactivity.
Ethanone, 1-(3,5-dimethoxy-4-iodophenyl)-: Contains methoxy groups instead of hydroxyl groups, leading to differences in polarity and reactivity.
Properties
IUPAC Name |
1-(3,5-dihydroxy-4-iodophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-4(10)5-2-6(11)8(9)7(12)3-5/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCAFSRRDJJHRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)O)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40839391 | |
| Record name | 1-(3,5-Dihydroxy-4-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40839391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820972-63-2 | |
| Record name | 1-(3,5-Dihydroxy-4-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40839391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-alpha-Benzyloxycarbonyl-L-alanine (1H-benzo[d][1,2,3]triazol-1-yl) ester](/img/structure/B3286140.png)
![N-alpha-Benzyloxycarbonyl-L-valine (1H-benzo[d][1,2,3]triazol-1-yl) ester](/img/structure/B3286144.png)
![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B3286152.png)
![2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B3286161.png)






